4-amino-N-(2-aminoethyl)benzenesulfonamide

Carbonic anhydrase Tumor-associated isoforms Isozyme selectivity

Medicinal chemists should procure 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS 6935-45-1) as a foundational building block for synthesizing selective carbonic anhydrase inhibitors. Unlike basic sulfanilamide, this scaffold features a para-aminoethyl side chain that provides a reactive primary amine handle for N⁴-substitution with acyl, ureido, or dipeptide moieties. These modifications enable the tuning of isozyme selectivity, achieving up to 26-fold higher potency against tumor-associated isoforms hCA IX and hCA XII. Procure this specific scaffold to ensure synthetic utility and avoid the selectivity compromises inherent in generic sulfonamide replacements.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 6935-45-1
Cat. No. B1618466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-aminoethyl)benzenesulfonamide
CAS6935-45-1
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NCCN
InChIInChI=1S/C8H13N3O2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2
InChIKeyNBFKPKDIBNOBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-Amino-N-(2-aminoethyl)benzenesulfonamide (CAS 6935-45-1): Understanding Its Role as a Functionalizable Sulfonamide Scaffold


4-Amino-N-(2-aminoethyl)benzenesulfonamide (CAS 6935-45-1), also designated as 4-(2-aminoethyl)benzenesulfonamide, is a primary aromatic sulfonamide featuring a para-aminoethyl side chain that provides a modifiable primary amine handle. Its core benzene-sulfonamide motif serves as the established zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, while the free aminoethyl group enables downstream derivatization to tune isozyme selectivity and physicochemical properties [1]. This compound is not typically deployed as a stand-alone drug but is procured as a critical intermediate for synthesizing focused libraries of CA inhibitors targeting tumor-associated isoforms (hCA IX/XII), antimicrobial agents, and affinity ligands for enzyme purification [2].

Procurement Risk Alert: Why 4-Amino-N-(2-aminoethyl)benzenesulfonamide Cannot Be Interchanged with Simpler Sulfa Analogs


Procurement specialists and medicinal chemists cannot substitute 4-amino-N-(2-aminoethyl)benzenesulfonamide with basic sulfanilamide or homosulfanilamide scaffolds without compromising synthetic utility and target selectivity. While sulfanilamide exhibits weak, non-selective CA inhibition (hCA XIV KI = 5.4 μM), derivatives of the aminoethyl-benzenesulfonamide scaffold achieve 6- to 26-fold higher potency against the same isoform (KI = 203-935 nM) due to the extended ethyl spacer that alters binding geometry and enables favorable interactions with the enzyme active site [1]. Furthermore, sulfanilamide lacks the terminal primary amine for facile conjugation, whereas 4-amino-N-(2-aminoethyl)benzenesulfonamide provides a reactive handle for N⁴-substitution with acyl, ureido, thioureido, Schiff base, and dipeptide moieties—modifications that directly dictate isozyme selectivity profiles between physiologically dominant hCA I/II and tumor-associated hCA IX/XII [2]. Generic substitution eliminates the capacity for these critical selectivity-tuning modifications and risks procurement of a scaffold that cannot support the intended derivatization workflow or achieve the target potency against disease-relevant isoforms.

4-Amino-N-(2-aminoethyl)benzenesulfonamide Quantitative Differentiation Matrix: Head-to-Head Comparison with Clinical CA Inhibitors and Structurally Related Scaffolds


Tunable Isozyme Selectivity: hCA IX/hCA II Selectivity Ratio of 10-15 for N⁴-Derivatives Versus Non-Selective Clinical Standard Acetazolamide

N⁴-substituted derivatives of 4-amino-N-(2-aminoethyl)benzenesulfonamide achieve selective inhibition of tumor-associated hCA IX over physiologically dominant hCA II with selectivity ratios of 10-15, a feature not attainable with the parent scaffold alone and superior to the clinically used acetazolamide (AAZ) which exhibits broad, non-selective inhibition across all CA isoforms [1]. This selectivity emerges from specific N⁴-substituents (notably compounds 11 and 12 bearing cationic moieties) attached via the aminoethyl handle, which interact with isoform-specific residues in the hCA IX active site while sparing hCA II.

Carbonic anhydrase Tumor-associated isoforms Isozyme selectivity

Extended Ethyl Spacer Confers Superior hCA XIV Potency: 6- to 26-Fold Improvement Over Sulfanilamide

The 4-aminoethyl-benzenesulfonamide scaffold demonstrates markedly enhanced inhibition of human transmembrane carbonic anhydrase XIV (hCA XIV) compared to the prototypical sulfanilamide scaffold. Derivatives bearing arylsulfonamido, ureido, or thioureido moieties on the aminoethyl handle achieve KI values in the range of 203-935 nM against hCA XIV, whereas sulfanilamide exhibits a KI of 5.4 μM (5,400 nM) under identical assay conditions [1]. This 6- to 26-fold potency improvement is attributed to the ethyl spacer, which positions the terminal substituents for favorable interactions with residues in the hCA XIV active site cleft that are inaccessible with the shorter sulfanilamide core.

Carbonic anhydrase XIV Structure-activity relationship Sulfanilamide comparison

Parent Scaffold Baseline Activity: Moderate hCA I Inhibition (KI = 3.7 μM) Serves as Reference for Derivatization-Driven Potency Gains

The unsubstituted parent compound 4-amino-N-(2-aminoethyl)benzenesulfonamide exhibits moderate inhibitory activity against human carbonic anhydrase I (hCA I) with a KI of 3.7 μM (3,700 nM) [1]. This baseline activity provides a critical reference point for assessing the potency enhancement achieved through N⁴-derivatization. In a systematic study, N⁴-substituted derivatives (compounds 5-17) of this scaffold displayed KI values against hCA I ranging from 96.3 nM to 3,520 nM, representing up to 38-fold improvement over the parent compound (3,700 nM vs. 96.3 nM) [2].

Carbonic anhydrase I Baseline activity Derivatization benchmark

Dipeptide Conjugation Yields Nanomolar hCA II/XII Inhibitors Comparable to Clinical Acetazolamide

Unprotected dipeptide-sulfonamide conjugates synthesized from 4-amino-N-(2-aminoethyl)benzenesulfonamide demonstrate in vitro carbonic anhydrase inhibitory properties comparable to the clinically used drug acetazolamide (AAZ) against hCA II and hCA XII, with activity in the low nanomolar range [1]. These conjugates retain the zinc-binding sulfonamide head group while the dipeptide tail (attached via the aminoethyl handle) modulates isoform selectivity and pharmacokinetic properties.

Carbonic anhydrase II Carbonic anhydrase XII Dipeptide conjugates

Derivatization Latitude Enables Sub-Nanomolar to Micromolar KI Range Across Four hCA Isoforms from a Single Scaffold

A single series of 13 N⁴-substituted derivatives (compounds 5-17) synthesized from 4-amino-N-(2-aminoethyl)benzenesulfonamide spans an extremely broad KI range across four human carbonic anhydrase isoforms: hCA I (96.3-3,520 nM), hCA II (18.1-2,055 nM), hCA IX (5.9-419 nM), and hCA XII (4.0-414 nM) [1]. This 70- to 100-fold intra-series potency variation for a given isoform demonstrates that the aminoethyl handle enables precise activity tuning through selection of the N⁴-substituent (including benzoyl, phenylacetyl, nicotinoyl, and picolinoyl moieties). Compounds 11 and 12, bearing cationic substituents, achieve the most potent inhibition of tumor-associated hCA IX (KI = 5.9 nM and 6.2 nM) and hCA XII (KI = 4.3 nM and 4.0 nM), surpassing the potency of clinical CAIs AAZ, MZA, EZA, DCP, and IND (KI = 24-50 nM) against hCA IX by 4- to 8-fold [1].

Isozyme selectivity Structure-activity relationship Derivatization

Schiff Base Derivatization Enables Dual-Targeting of Bacterial and Protozoan β-Class Carbonic Anhydrases

Schiff base derivatives of 4-amino-N-(2-aminoethyl)benzenesulfonamide, incorporating either hydrophobic or hydrophilic tails, have been investigated as inhibitors of β-class carbonic anhydrases from three different microorganisms: the fungal pathogen Malassezia globosa (MgCA), the protozoan parasite Leishmania donovani chagasi (LdcCA), and the bacterium Burkholderia pseudomallei (BpsCAβ) [1]. This application is distinct from the human α-CA targeting described above and demonstrates the scaffold's utility against phylogenetically divergent CA families. The Schiff base linkage, formed via condensation of the terminal primary amine with aromatic aldehydes, enables facile library synthesis for antimicrobial screening.

Antimicrobial β-Carbonic anhydrase Schiff base

Procurement-Driven Application Scenarios: Where 4-Amino-N-(2-aminoethyl)benzenesulfonamide Delivers Definitive Value Over Alternatives


Synthesis of Tumor-Selective hCA IX/XII Inhibitors for Hypoxic Solid Tumor Targeting

Medicinal chemistry groups developing selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII should procure this scaffold as the foundational building block. N⁴-substituted derivatives achieve KI values as low as 5.9 nM against hCA IX and 4.0 nM against hCA XII, with selectivity ratios of 10-15 over physiologically dominant hCA II [1]. This selectivity profile is essential for minimizing off-target effects in non-cancerous tissues where hCA II is ubiquitously expressed. The cationic derivatives 11 and 12 specifically outperform all five clinically evaluated CA inhibitors (AAZ, MZA, EZA, DCP, IND) against hCA IX by 4- to 8-fold [1], validating this scaffold's superiority for tumor-targeted CA inhibition. Alternative scaffolds such as sulfanilamide cannot achieve comparable hCA IX/hCA II selectivity without extensive core modification.

Development of Nanomolar hCA II/XII Dipeptide Conjugates as Glaucoma or Cancer Therapeutics

For programs targeting hCA II (glaucoma, cerebral edema) or hCA XII (cancer, hypertension), this scaffold enables the synthesis of dipeptide-sulfonamide conjugates that achieve nanomolar inhibitory potency comparable to the clinical drug acetazolamide [1]. The aminoethyl handle facilitates amide bond formation with diverse amino acid and dipeptide moieties, allowing simultaneous optimization of potency, solubility, and membrane permeability. This synthetic versatility distinguishes 4-amino-N-(2-aminoethyl)benzenesulfonamide from non-functionalized sulfonamides that lack a conjugation site and require de novo scaffold synthesis for each modification.

Antimicrobial Discovery Targeting β-Class Carbonic Anhydrases in Pathogenic Fungi, Bacteria, and Protozoa

Investigators pursuing novel antimicrobial agents should procure this compound as the precursor for Schiff base libraries targeting β-class carbonic anhydrases from microorganisms including Malassezia globosa (fungal), Leishmania donovani chagasi (protozoan), and Burkholderia pseudomallei (bacterial) [1]. The terminal primary amine undergoes facile condensation with diverse aromatic aldehydes to generate structurally varied Schiff bases, each with distinct inhibitory profiles against phylogenetically divergent β-CA enzymes. This application leverages the same aminoethyl handle that enables hCA IX/XII inhibitor synthesis, demonstrating the scaffold's cross-domain utility in both human and microbial CA inhibition programs.

Affinity Chromatography Ligand for Carbonic Anhydrase Purification and Immobilization

For biochemical and structural biology applications requiring immobilized carbonic anhydrase affinity ligands, 4-amino-N-(2-aminoethyl)benzenesulfonamide serves as the preferred coupling agent. The compound binds to human carbonic anhydrase II (CAII) with sufficient affinity to enable effective enzyme immobilization when conjugated to solid supports via the aminoethyl handle [1]. This application exploits the ethyl spacer to minimize steric hindrance between the sulfonamide zinc-binding head and the solid support, a design feature that simpler sulfonamide scaffolds cannot provide. The scaffold is employed in affinity chromatography for CAII purification and in surface plasmon resonance (SPR) studies of inhibitor binding kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-(2-aminoethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.